1-(1-Adamantylmethyl)pyrrolidin-2-one 1-(1-Adamantylmethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 696649-98-6
VCID: VC6544179
InChI: InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2
SMILES: C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3
Molecular Formula: C15H23NO
Molecular Weight: 233.355

1-(1-Adamantylmethyl)pyrrolidin-2-one

CAS No.: 696649-98-6

Cat. No.: VC6544179

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

1-(1-Adamantylmethyl)pyrrolidin-2-one - 696649-98-6

Specification

CAS No. 696649-98-6
Molecular Formula C15H23NO
Molecular Weight 233.355
IUPAC Name 1-(1-adamantylmethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2
Standard InChI Key WKGFLDXBABFMNH-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a tricyclic adamantane group (tricyclo[3.3.1.1³,⁷]decane) bonded via a methylene bridge to the nitrogen atom of a pyrrolidin-2-one ring. This configuration introduces significant steric bulk and lipophilicity, factors that influence solubility and reactivity. The adamantyl group’s rigid cage structure enhances metabolic stability, a trait leveraged in drug design .

Stereochemical Considerations

While the adamantane core is inherently symmetric, the pyrrolidin-2-one ring introduces a chiral center at the C(3) position when substituted. Synthetic routes often yield diastereomeric mixtures, as observed in analogous pyrrolidin-2-one derivatives .

Spectroscopic and Computational Data

  • Molecular Formula: C15H23NO\text{C}_{15}\text{H}_{23}\text{NO}

  • SMILES Notation: C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3\text{C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3}

  • InChIKey: WKGFLDXBABFMNH-UHFFFAOYSA-N

  • Monoisotopic Mass: 233.177964 Da

The compound’s three-dimensional conformation has been modeled computationally, revealing favorable van der Waals interactions between the adamantane and lactam moieties .

Synthetic Methodologies

Yield Optimization

Typical yields range from 60–70% for multi-step sequences, with chromatographic purification required only at final stages . Key challenges include steric hindrance during adamantane incorporation and diastereomer separation.

Physicochemical Properties

Limited experimental data exist for this compound, as noted in safety documentation . Inferred properties include:

PropertyValue/DescriptionSource
Melting PointNot reported
Water SolubilityLikely low (lipophilic)
LogP (Partition Coeff.)Estimated >3 (adamantane)
StabilityStable under inert conditions

The adamantane moiety’s hydrophobicity suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO, toluene) for handling .

Pharmacological and Industrial Applications

Medicinal Chemistry

Adamantane derivatives are prevalent in antiviral and neurodegenerative therapies (e.g., rimantadine). Though direct studies on this compound are scarce, its structural analogs exhibit:

  • Dopamine Receptor Modulation: Pyrrolidin-2-ones with aryl substitutions show affinity for D₂ and D₃ receptors .

  • Anticancer Activity: Adamantane-containing lactams inhibit protein kinases in preclinical models .

Material Science

The compound’s rigidity and thermal stability make it a candidate for high-performance polymers or ligand frameworks in catalysis .

Future Research Directions

  • Physicochemical Profiling: Determine melting point, solubility, and stability under varying conditions.

  • Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.

  • Synthetic Innovation: Develop enantioselective routes to isolate diastereomers.

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